Clonixin(1-)
CAS No.:
Cat. No.: VC1820581
Molecular Formula: C13H10ClN2O2-
Molecular Weight: 261.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H10ClN2O2- |
---|---|
Molecular Weight | 261.68 g/mol |
IUPAC Name | 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate |
Standard InChI | InChI=1S/C13H11ClN2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12/h2-7H,1H3,(H,15,16)(H,17,18)/p-1 |
Standard InChI Key | CLOMYZFHNHFSIQ-UHFFFAOYSA-M |
SMILES | CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)[O-] |
Canonical SMILES | CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Clonixin(1-) is formally identified as 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate or 2-[(3-chloro-2-methylphenyl)amino]nicotinate. It represents the deprotonated (anionic) form of clonixin, which is a nonsteroidal anti-inflammatory drug (NSAID) . The compound derives from the parent molecule clonixin by loss of a proton from the carboxylic acid functional group, creating a negatively charged carboxylate species .
Nomenclature and Identifiers
Clonixin(1-) is recognized by several synonyms and identifiers that help track it across chemical databases and research literature. The primary identifiers include:
-
Chemical name: 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate
-
Alternative name: 2-[(3-chloro-2-methylphenyl)amino]nicotinate
-
CHEBI ID: CHEBI:76203
-
PubChem CID: 6918954
The anion is derived from the parent compound clonixin, which has additional identifiers including CAS number 17737-65-4 and is registered in multiple chemical databases including ChEBI, ChEMBL, and DrugBank .
Structural Features
The molecular structure of Clonixin(1-) consists of a pyridine ring with a carboxylate group at position 3 and an anilino substituent at position 2. The anilino group contains chloro and methyl substituents at positions 3 and 2, respectively . This specific arrangement of functional groups contributes to the compound's pharmacological properties and receptor interactions.
Notable structural features include:
-
A pyridine ring core structure
-
A negatively charged carboxylate group
-
An amino linkage between the pyridine and substituted phenyl rings
Physicochemical Properties
The physicochemical properties of Clonixin(1-) significantly influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion patterns when used in medicinal applications.
Basic Physical Properties
Table 1: Basic Physical Properties of Clonixin(1-)
Computed Chemical Properties
The computed properties of Clonixin(1-) provide insights into its potential behavior in biological systems and pharmaceutical formulations:
Table 2: Computed Chemical Properties of Clonixin(1-)
The XLogP3-AA value of 4.4 suggests that Clonixin(1-) has relatively high lipophilicity despite its charged nature, which may influence its distribution in biological compartments . The presence of one hydrogen bond donor and four hydrogen bond acceptors indicates moderate capacity for intermolecular interactions with biological targets and solvent molecules .
Relationship to Parent Compound Clonixin
Clonixin(1-) exists as the deprotonated form of clonixin, a nonsteroidal anti-inflammatory drug with analgesic, antipyretic, and platelet-inhibitory properties . Understanding the relationship between these compounds is essential for comprehending the pharmacological applications of Clonixin(1-).
Comparative Analysis
Clonixin, the parent compound, has the molecular formula C₁₃H₁₁ClN₂O₂ and contains a carboxylic acid group that can be deprotonated to form Clonixin(1-) . The deprotonation of this carboxylic acid group yields the carboxylate anion Clonixin(1-), which has enhanced water solubility compared to the parent compound. This improved solubility profile makes Clonixin(1-) particularly suitable for formulation into pharmaceutical salt forms .
Salt Forms and Pharmaceutical Relevance
The most significant pharmaceutical application of Clonixin(1-) is in the form of clonixin lysine salt, where Clonixin(1-) is paired with L-lysinium(1+) . This salt formation represents a common pharmaceutical strategy to improve the solubility, stability, and bioavailability of poorly water-soluble drugs like clonixin.
Clonixin lysine salt (lysine clonixinate) is formed by combining clonixin with one molar equivalent of L-lysine, resulting in an organoammonium salt that contains both L-lysinium(1+) and Clonixin(1-) . This formulation has been clinically utilized and studied for various therapeutic applications.
Pharmacological Properties and Applications
Clonixin(1-), particularly in its salt forms, demonstrates significant pharmacological activity that makes it valuable in clinical settings.
Therapeutic Applications
Clonixin(1-), primarily in the form of lysine clonixinate, has been utilized for several therapeutic applications:
-
Management of muscular pain associated with inflammatory conditions
-
Management of soft tissue disorders associated with pain and inflammation
The efficacy of clonixin in these applications has been supported by clinical evaluations, including early studies from the 1970s that established its value as an oral analgesic .
Clinical Research and Evidence Base
The clinical evaluation of clonixin and its derivatives provides insights into the therapeutic potential of Clonixin(1-) when formulated into pharmaceutical products.
Early Clinical Evaluations
Early clinical research dating back to 1971 established clonixin as an effective oral analgesic . A study by Finch and Dekornfeld published in the Journal of Clinical Pharmacology and New Drugs evaluated clonixin's analgesic properties, finding it effective for managing various pain conditions . This research laid the groundwork for the continued clinical use of clonixin and its derivatives, including salt forms containing Clonixin(1-).
Recent Research Developments
More recent research has focused on improving the formulation and delivery of clonixin to enhance its therapeutic efficacy and reduce side effects. A 2002 study investigated microemulsion formulations of clonixic acid for solubility enhancement and pain reduction . This research demonstrated that microemulsion formulations significantly reduced pain indicators in experimental models, suggesting less pain induction compared to conventional formulations .
Additional research has explored the broader applications of pyridine-containing compounds in drug design, highlighting the importance of scaffolds like those found in Clonixin(1-) for developing novel pharmaceuticals with improved properties .
Pharmaceutical Formulations and Derivatives
Clonixin(1-) appears in various pharmaceutical formulations, primarily as salt forms, which enhance its pharmacokinetic properties for clinical use.
Clonixin Lysine Salt
The most significant pharmaceutical formulation containing Clonixin(1-) is clonixin lysine salt (lysine clonixinate). This salt form combines Clonixin(1-) with L-lysinium(1+) to create a more water-soluble compound with improved bioavailability . Clonixin lysine salt has several synonyms in the literature:
-
Lysine clonixinate
-
L-Lysine clonixinate
-
Clonixin lysine
-
[(5S)-5-amino-5-carboxypentyl]azanium;2-(3-chloro-2-methylanilino)pyridine-3-carboxylate
This formulation is assigned CAS number 55837-30-4 and has been extensively studied for its clinical applications .
Related Derivatives
Another notable derivative is clonixeril, the glyceryl ester of clonixin, which is also classified as a nonsteroidal anti-inflammatory drug . The synthesis of clonixeril involves a multi-step process:
-
Reaction of clonixin with chloroacetonitrile and triethylamine
-
Heating with potassium carbonate and glycerol acetonide
This derivative represents an alternative approach to modifying the parent compound for improved pharmacological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume